Cas no 1822666-62-5 (Ethyl 4-amino-2-chloro-3-methylbenzoate)

Ethyl 4-amino-2-chloro-3-methylbenzoate is a benzoate ester derivative featuring an amino group at the 4-position, a chloro substituent at the 2-position, and a methyl group at the 3-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its functional groups enable further derivatization, making it valuable for constructing complex molecular frameworks. The ethyl ester moiety enhances solubility in organic solvents, facilitating reactions under mild conditions. The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups allows for selective reactivity in electrophilic or nucleophilic transformations. This compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
Ethyl 4-amino-2-chloro-3-methylbenzoate structure
1822666-62-5 structure
Product Name:Ethyl 4-amino-2-chloro-3-methylbenzoate
CAS No:1822666-62-5
MF:C10H12ClNO2
MW:213.660781860352
MDL:MFCD23379694
CID:5606694
PubChem ID:130058657
Update Time:2025-10-29

Ethyl 4-amino-2-chloro-3-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • 1822666-62-5
    • ethyl 4-amino-2-chloro-3-methylbenzoate
    • EN300-8833264
    • Ethyl 4-amino-2-chloro-3-methylbenzoate
    • MDL: MFCD23379694
    • Inchi: 1S/C10H12ClNO2/c1-3-14-10(13)7-4-5-8(12)6(2)9(7)11/h4-5H,3,12H2,1-2H3
    • InChI Key: HXOYQOPEBGJAGH-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OCC)C=CC(=C1C)N

Computed Properties

  • Exact Mass: 213.0556563g/mol
  • Monoisotopic Mass: 213.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 52.3Ų

Ethyl 4-amino-2-chloro-3-methylbenzoate Pricemore >>

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Additional information on Ethyl 4-amino-2-chloro-3-methylbenzoate

Ethyl 4-Amino-2-Chloro-3-Methylbenzoate: A Comprehensive Overview

Ethyl 4-amino-2-chloro-3-methylbenzoate, with the CAS number 1822666-62-5, is a compound of significant interest in various chemical and pharmaceutical applications. This compound, characterized by its benzoate structure, has garnered attention due to its unique properties and potential uses in diverse fields. Recent advancements in chemical synthesis and material science have further highlighted its importance, making it a subject of extensive research.

The molecular structure of Ethyl 4-amino-2-chloro-3-methylbenzoate consists of a benzoic acid derivative with substituents at the 4-amino, 2-chloro, and 3-methyl positions. These substituents contribute to its distinct chemical reactivity and physical properties. The presence of the amino group (-NH₂) at the para position imparts nucleophilic characteristics, while the chlorine atom at the ortho position introduces electron-withdrawing effects. The methyl group at the meta position adds steric bulk, influencing the compound's solubility and stability.

Recent studies have explored the synthesis of Ethyl 4-amino-2-chloro-3-methylbenzoate through various routes, including Friedel-Crafts acylation and nucleophilic aromatic substitution. These methods have been optimized to enhance yield and purity, making the compound more accessible for industrial applications. The compound's ability to act as an intermediate in the synthesis of more complex molecules has been a focal point in organic chemistry research.

In terms of applications, Ethyl 4-amino-2-chloro-3-methylbenzoate has shown promise in the pharmaceutical industry as a precursor for drug development. Its amino group allows for further functionalization, enabling the creation of bioactive compounds with potential therapeutic benefits. Additionally, its stability under certain conditions makes it suitable for use in agrochemicals and specialty chemicals.

Environmental considerations have also come into play with recent research on the degradation pathways of Ethyl 4-amino-2-chloro-3-methylbenzoate. Studies have investigated its biodegradability under aerobic and anaerobic conditions, providing insights into its environmental impact. This information is crucial for ensuring sustainable practices in its production and use.

The spectroscopic properties of Ethyl 4-amino-2-chloro-3-methylbenzoate have been extensively studied using techniques such as UV-vis spectroscopy and NMR. These studies have provided valuable data on its electronic transitions and structural dynamics, further aiding in its characterization and application.

In conclusion, Ethyl 4-amino-2-chloro-3-methylbenzoate (CAS No: 1822666-62-5) is a versatile compound with a wide range of potential applications. Its unique structure and reactivity make it an important subject in both academic research and industrial development. As new findings emerge, this compound continues to be a key player in advancing chemical science.

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